molecular formula C12H23N5O B2717283 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101199-34-0

4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B2717283
CAS No.: 2101199-34-0
M. Wt: 253.35
InChI Key: JFKLDAMLMUUUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a dimethylamino propyl chain, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The amino group and the dimethylamino propyl chain can be introduced through nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with 3-(dimethylamino)propylamine can introduce the dimethylamino propyl chain.

    Amidation: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propylamine: A related compound used in the synthesis of surfactants and other organic molecules.

    N-[3-(Dimethylamino)propyl]methacrylamide: Used in polymer chemistry for the synthesis of responsive polymers.

    Dimethylaminopropylamine: Commonly used in the preparation of surfactants and personal care products.

Uniqueness

4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-amino-N-[3-(dimethylamino)propyl]-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O/c1-4-7-17-11(10(13)9-15-17)12(18)14-6-5-8-16(2)3/h9H,4-8,13H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKLDAMLMUUUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.